Enhanced Lipophilicity Over Unsubstituted 2-Phenylquinoline
The ortho-methyl substitution on the phenyl ring of 2-(2-methylphenyl)quinoline significantly increases its lipophilicity compared to the unsubstituted 2-phenylquinoline. This is quantified by a higher calculated LogP value [1]. This class-level inference suggests that 2-(2-methylphenyl)quinoline may exhibit greater membrane permeability and altered tissue distribution profiles [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.21020 |
| Comparator Or Baseline | 2-Phenylquinoline; LogP = 3.902 [1] |
| Quantified Difference | Δ LogP = +0.308 |
| Conditions | In silico calculation (XLogP3 algorithm) [1] |
Why This Matters
Increased lipophilicity is a critical determinant of a compound's ability to cross biological membranes, impacting oral absorption, blood-brain barrier penetration, and overall pharmacokinetic profile, making this derivative a distinct candidate for cellular and in vivo studies.
- [1] ZINC Database. ZINC1395181 (2-Phenylquinoline) Physicochemical Properties. View Source
- [2] Meléndez, C. M.; Barraza, G. A.; et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New J. Chem. 2024, 48, 19674-19690. View Source
